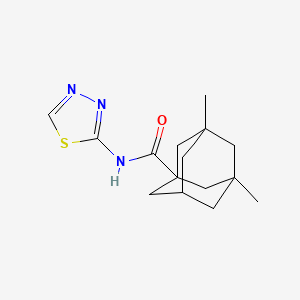![molecular formula C17H22ClN3O2 B5423728 2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5423728.png)
2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CPOP and has been studied for its ability to modulate certain biological pathways. In
Mecanismo De Acción
The mechanism of action of CPOP is not yet fully understood. However, it is believed to modulate the activity of certain biological pathways by binding to specific receptors in the brain. CPOP has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement.
Biochemical and Physiological Effects:
CPOP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an improvement in mood and behavior. CPOP has also been shown to improve cognitive function and motor coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPOP has several advantages for lab experiments. It is a highly specific compound that can be used to target specific biological pathways. It is also relatively easy to synthesize, making it readily available for research purposes. However, CPOP has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize.
Direcciones Futuras
There are several future directions for the study of CPOP. One area of research is the development of CPOP analogs that may have improved therapeutic properties. Another area of research is the exploration of the potential use of CPOP in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential side effects.
Conclusion:
In conclusion, CPOP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While the synthesis of CPOP is a complex process, it has been shown to modulate certain biological pathways and improve cognitive function and motor coordination. Despite its potential advantages for lab experiments, CPOP has several limitations that must be considered. Further research is needed to fully understand the potential of CPOP as a therapeutic agent.
Métodos De Síntesis
The synthesis of CPOP involves several steps, including the reaction of 3-chlorobenzaldehyde with 2-amino-5-methyl-1,3-oxazole to form an intermediate compound. This intermediate is then reacted with piperazine and subsequently reduced to form CPOP. The synthesis of CPOP is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
CPOP has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of certain biological pathways, including the dopamine and serotonin pathways. CPOP has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
2-[4-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-13-16(12-21-7-5-20(6-8-21)9-10-22)19-17(23-13)14-3-2-4-15(18)11-14/h2-4,11,22H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOVHEMUAAQATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5423651.png)
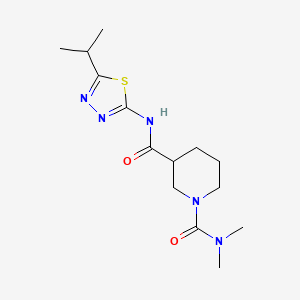
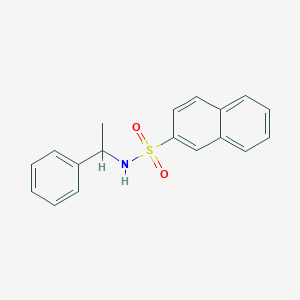
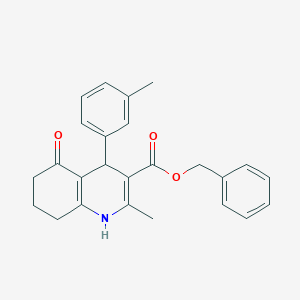
![11-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5423679.png)
![4,4-difluoro-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5423693.png)
![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5423695.png)
![3-(methyl{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol](/img/structure/B5423703.png)
![ethyl 4-[(N-2-furoylalanyl)amino]benzoate](/img/structure/B5423707.png)
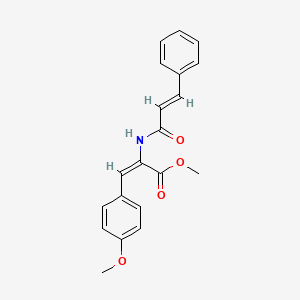
![4-tert-butyl-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5423748.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5423756.png)
![ethyl {[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5423770.png)
